Cas no 1482804-56-7 (4-(quinolin-4-yl)butan-2-amine)
4-(quinolin-4-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(quinolin-4-yl)butan-2-amine
- AKOS015262349
- 1482804-56-7
- EN300-1839454
-
- Inchi: 1S/C13H16N2/c1-10(14)6-7-11-8-9-15-13-5-3-2-4-12(11)13/h2-5,8-10H,6-7,14H2,1H3
- InChI Key: ZSATXLOCMFWERC-UHFFFAOYSA-N
- SMILES: NC(C)CCC1C=CN=C2C=CC=CC=12
Computed Properties
- Exact Mass: 200.131348519g/mol
- Monoisotopic Mass: 200.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.9Ų
4-(quinolin-4-yl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839454-1g |
4-(quinolin-4-yl)butan-2-amine |
1482804-56-7 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1839454-5g |
4-(quinolin-4-yl)butan-2-amine |
1482804-56-7 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1839454-10g |
4-(quinolin-4-yl)butan-2-amine |
1482804-56-7 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1839454-0.05g |
4-(quinolin-4-yl)butan-2-amine |
1482804-56-7 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1839454-0.1g |
4-(quinolin-4-yl)butan-2-amine |
1482804-56-7 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1839454-0.25g |
4-(quinolin-4-yl)butan-2-amine |
1482804-56-7 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1839454-0.5g |
4-(quinolin-4-yl)butan-2-amine |
1482804-56-7 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1839454-1.0g |
4-(quinolin-4-yl)butan-2-amine |
1482804-56-7 | 1g |
$1343.0 | 2023-05-26 | ||
| Enamine | EN300-1839454-2.5g |
4-(quinolin-4-yl)butan-2-amine |
1482804-56-7 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1839454-5.0g |
4-(quinolin-4-yl)butan-2-amine |
1482804-56-7 | 5g |
$3894.0 | 2023-05-26 |
4-(quinolin-4-yl)butan-2-amine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-(quinolin-4-yl)butan-2-amine
Introduction to 4-(Quinolin-4-yl)butan-2-amine (CAS No. 1482804-56-7)
4-(Quinolin-4-yl)butan-2-amine, with the CAS number 1482804-56-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a quinoline ring and an amino group attached to a butyl chain. These properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 4-(Quinolin-4-yl)butan-2-amine consists of a quinoline moiety, which is a heterocyclic aromatic compound with a fused benzene and pyridine ring. The presence of the quinoline ring imparts significant biological activity, making it a common scaffold in drug discovery. The butan-2-amine group, on the other hand, introduces additional functional groups that can be modified to enhance the compound's pharmacological properties.
Recent studies have highlighted the potential of 4-(Quinolin-4-yl)butan-2-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic activities. These findings suggest that 4-(Quinolin-4-yl)butan-2-amine could be a promising lead compound for the development of new drugs targeting inflammatory diseases and pain management.
In addition to its anti-inflammatory properties, 4-(Quinolin-4-yl)butan-2-amine has also been investigated for its potential as an antiviral agent. A study conducted by researchers at the University of California found that certain derivatives of this compound demonstrate significant antiviral activity against several RNA viruses, including influenza and coronaviruses. This discovery opens up new avenues for the development of antiviral therapies, which are crucial in combating emerging viral infections.
The pharmacokinetic properties of 4-(Quinolin-4-yl)butan-2-amine have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for oral administration. Furthermore, its low toxicity and high selectivity towards specific biological targets enhance its potential as a therapeutic agent.
In the context of drug discovery, the synthetic accessibility of 4-(Quinolin-4-yl)butan-2-amine is another important factor. The compound can be synthesized through various routes, including the reaction of 4-chloroquinoline with 2-amino-butane. This synthetic flexibility allows researchers to easily modify the structure to optimize its pharmacological properties and develop more effective derivatives.
Clinical trials involving compounds derived from 4-(Quinolin-4-yl)butan-2-amine are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported. These findings provide a strong foundation for advancing these compounds into later stages of clinical development.
Beyond its direct therapeutic applications, 4-(Quinolin-4-yl)butan-2-amine has also been explored as a tool in chemical biology research. Its ability to modulate specific biological pathways makes it useful for studying cellular processes and identifying new drug targets. For example, researchers at Harvard University have used this compound to investigate signaling pathways involved in cancer cell proliferation and apoptosis.
In conclusion, 4-(Quinolin-4-y l)butan - 2 - amine (CAS No . 1 48 2 80 4 - 56 - 7) strong > represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research . Its unique structural features , coupled with its favorable pharmacological properties , make it an attractive candidate for further development . Ongoing research continues to uncover new potential uses for this compound , highlighting its significance in advancing medical science . p >
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